2-Propanol, monosodium salt

Radioprotector toxicology LD50/30 lethality Phosphorothioate safety margin

2-Propanol, monosodium salt (CAS 28402-17-7), systematically named S-(3-amino-2-hydroxypropyl) phosphorothioate monosodium salt and widely referenced as WR-77913 (NSC 318809), is a synthetic aminophosphorothioate radioprotective agent. It belongs to the Walter Reed (WR) series of phosphorothioate radioprotectors and is structurally distinguished by a short hydroxypropyl side chain lacking the terminal aminoalkyl extension present in the prototypical agent WR-2721 (amifostine).

Molecular Formula C3H9NNaO4PS
Molecular Weight 209.14 g/mol
CAS No. 28402-17-7
Cat. No. B1682277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Propanol, monosodium salt
CAS28402-17-7
SynonymsS-(3-amino-2-hydroxypropyl)phosporothioate
WR 77913
WR-77913
Molecular FormulaC3H9NNaO4PS
Molecular Weight209.14 g/mol
Structural Identifiers
SMILESC(C(CSP(=O)(O)[O-])O)N.[Na+]
InChIInChI=1S/C3H10NO4PS.Na/c4-1-3(5)2-10-9(6,7)8;/h3,5H,1-2,4H2,(H2,6,7,8);/q;+1/p-1
InChIKeyMCUXNZVKEQPESS-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





2-Propanol, Monosodium Salt (WR-77913, CAS 28402-17-7): A Low-Toxicity Aminophosphorothioate Radioprotector for Investigational Research and Cataract Prevention Studies


2-Propanol, monosodium salt (CAS 28402-17-7), systematically named S-(3-amino-2-hydroxypropyl) phosphorothioate monosodium salt and widely referenced as WR-77913 (NSC 318809), is a synthetic aminophosphorothioate radioprotective agent [1]. It belongs to the Walter Reed (WR) series of phosphorothioate radioprotectors and is structurally distinguished by a short hydroxypropyl side chain lacking the terminal aminoalkyl extension present in the prototypical agent WR-2721 (amifostine). Its primary documented applications are in experimental radioprotection of hematopoietic, gastrointestinal, and ocular tissues, and as a phase-separation inhibitor for cataract prevention research [2]. Procurement-relevant characteristics include a molecular weight of approximately 209–210 g/mol, a purity specification of ≥98% (as referenced by commercial suppliers), and utility as an analytical reference standard in radioprotector biodistribution and mechanism-of-action studies .

Why WR-2721 and Other In-Class Aminophosphorothioates Cannot Simply Replace 2-Propanol, Monosodium Salt (WR-77913) in Radioprotection Research


Although WR-77913 shares the aminophosphorothioate backbone with WR-2721 (amifostine) and WR-3689, interchanging these compounds introduces critical differences in toxicity, biodistribution kinetics, and tissue-specific protective profiles that directly affect experimental outcomes and safety margins [1]. The quantitative evidence detailed in Section 3 demonstrates that WR-77913 exhibits approximately 5.3-fold lower acute systemic toxicity than WR-2721 (LD50/30 of 3574 mg/kg vs. 678 mg/kg in BALB/c mice), achieves 4.5-fold higher molar tumor tissue penetration than WR-2721 in RIF-1 fibrosarcoma models, and reaches peak blood concentrations that are 4.4-fold higher than WR-2721 at identical post-injection time points [2][3][4]. Furthermore, WR-77913 uniquely protects across five mechanistically distinct cataract models—a breadth of anti-cataract activity not replicated by WR-2721 [5]. These pharmacologic divergences mean that dose-response relationships, protection selectivity ratios, and target-organ radioprotection data generated with one compound cannot be extrapolated to another without validation.

Quantitative Differentiation Evidence: 2-Propanol, Monosodium Salt (WR-77913) vs. Comparator Radioprotectors


Acute Systemic Toxicity: WR-77913 Is 5.3-Fold Less Toxic Than WR-2721 (Amifostine) in BALB/c Mice

In a direct head-to-head comparison, WR-77913 demonstrated substantially lower acute toxicity than WR-2721 when administered intraperitoneally to 12-week-old female BALB/c mice [1]. The LD50/30 (drug dose lethal to 50% of animals at 30 days) was 3574 mg/kg for WR-77913 compared to 678 mg/kg for WR-2721, representing a 5.3-fold reduction in lethality risk [1]. This low toxicity was maintained even in combination regimens: the LD50/30 for WR-77913 combined with 500 mg/kg WR-2721 was 3328 mg/kg, indicating non-additive toxicity and favorable combination safety [1].

Radioprotector toxicology LD50/30 lethality Phosphorothioate safety margin

Bone Marrow Radioprotection at Low Fraction of Maximum Tolerable Dose: WR-77913 Outperforms WR-2721 at 25% MTD

While WR-77913 and WR-2721 provided comparable bone marrow protection at doses close to the maximum tolerable dose (MTD, drug dose lethal to 10% of animals at 30 days), WR-77913 gave superior protection when the dose was reduced to 25–35% of the MTD [1][2]. Quantitative dose modifying factors (DMF) for WR-77913 against bone marrow death were 1.91 at half MTD and 1.76 at one-quarter MTD, with corresponding gut death DMFs of 1.95 and 1.80, demonstrating effective radioprotection at dose levels where WR-2721 showed diminished efficacy [2]. For neutron irradiation, the bone marrow syndrome DMF (LD50/30) for WR-77913 was 1.21, compared to 1.47 for WR-3689 [3].

Hematopoietic radioprotection Dose modifying factor Bone marrow syndrome

Tumor Tissue Penetration: WR-77913 Achieves 4.5-Fold Higher Molar Concentration in Tumor vs. WR-2721

In a comparative biodistribution study using 35S-labeled drugs in C3H mice bearing RIF-1 fibrosarcoma tumors, tumor levels of WR-77913 were 4.5-fold those of WR-2721 on a micromoles drug per gram of tumor basis, while WR-3689 uptake was 2.7-fold greater than WR-2721 [1]. Despite this higher tumor exposure, the radiation dose modifying factors (DMF) for all three drugs were comparable, ranging from 1.5 to 1.7 at surviving fractions of 0.1 and 0.05, indicating that the significantly greater tumor penetration of WR-77913 does not translate into proportionally increased tumor protection—an important selectivity consideration [1][2].

Biodistribution Tumor pharmacokinetics 35S-labeled phosphorothioate

Blood Pharmacokinetics: WR-77913 Reaches 4.4-Fold Higher Peak Blood Concentration Than WR-2721 at Equivalent Post-Injection Time

Pharmacokinetic comparison using 35S-labeled drugs in C3H mice bearing RIF-1 tumors revealed that blood levels peaked at 10 minutes post-injection for both WR-77913 and WR-2721, but WR-77913 achieved a peak concentration of 2.80% injected dose per gram (%ID/g) compared to only 0.64% ID/g for WR-2721—a 4.4-fold difference [1]. WR-3689 peaked later at 15 minutes (1.78% ID/g). Furthermore, 35S from WR-77913 and WR-3689 reached highest levels in most tissues within 15–30 minutes, while WR-2721 required 30–60 minutes to achieve peak tissue levels, demonstrating a consistently faster tissue distribution for WR-77913 [1].

Pharmacokinetics Blood peak concentration 35S biodistribution

Broad-Spectrum Anti-Cataract Efficacy: WR-77913 Protects Across Five Mechanistically Distinct Cataract Models

WR-77913 has demonstrated lens-protective efficacy across five mechanistically distinct animal cataract models: (1) radiation-induced, (2) selenite-induced, (3) galactose-induced, (4) streptozotocin-induced diabetic, and (5) Royal College of Surgeons (RCS) hereditary cataract [1][2]. In the radiation cataract model, intraperitoneal pretreatment with WR-77913 at 815–1160 mg/kg 15–30 min before 15.3 Gy X-irradiation inhibited lens opacification, with mature cataract development delayed to 42 weeks compared to untreated irradiated controls [3]. As a phase separation inhibitor, WR-77913 decreased the phase separation temperature (Tc) of calf lens homogenate by -28°C mol⁻¹ (compared to -76°C mol⁻¹ for WR-2721 and -65°C mol⁻¹ for galactose), confirming its distinct molecular mechanism in preventing crystallin protein aggregation [4].

Cataract prevention Phase separation inhibitor Ocular radioprotection

Radioprotective Selectivity: WR-77913 Provides Adequate Bone Marrow Protection with Limited EMT6 Tumor Protection at 70% MTD

A critical determinant of radioprotector utility is the differential between normal tissue protection and tumor protection. At a dose equivalent to 70% of the MTD, WR-77913 provided limited radioprotection of the EMT6 mammary carcinoma in BALB/c mice, while maintaining adequate bone marrow and gut protection [1][2]. This contrasts with WR-2721, which at comparable dose fractions showed more pronounced tumor protection in certain models [2]. The favorable normal-tissue selectivity of WR-77913, combined with its low toxicity (LD50/30 = 3574 mg/kg), has prompted recommendations for further investigation in multiple drug-dose regimens and protection of diverse normal tissues [1][2].

Therapeutic ratio Tumor vs. normal tissue protection EMT6 mammary carcinoma

Optimal Research and Industrial Application Scenarios for 2-Propanol, Monosodium Salt (WR-77913)


Preclinical Radioprotection Studies Requiring a Wide Safety Margin and Low Systemic Toxicity

When experimental protocols demand repeated radioprotector dosing, combination with radiosensitizers such as misonidazole, or dose-escalation designs, WR-77913's 5.3-fold higher LD50/30 (3574 mg/kg) compared to WR-2721 (678 mg/kg) provides a substantially wider safety window [Section 3, Evidence 1]. Its non-additive toxicity when co-administered with WR-2721 (LD50/30 of 3328 mg/kg for the combination) further supports its use in multi-agent radioprotection research [1]. This scenario is especially relevant for studies of fractionated irradiation protocols where cumulative drug toxicity is dose-limiting.

Ocular Radioprotection and Broad-Spectrum Anti-Cataract Drug Discovery

For research programs targeting radiation-induced cataractogenesis or multi-etiology cataract prevention, WR-77913 is the only aminophosphorothioate with documented efficacy across five mechanistically distinct cataract models (radiation, selenite, galactose, streptozotocin, and RCS) [Section 3, Evidence 5]. Its rapid ocular biodistribution—detectable in lens within 15 minutes of i.p. injection and remaining relatively constant through 60 minutes—makes it suitable for acute pre-irradiation intervention protocols [2][3].

Pharmacokinetic and Biodistribution Studies of Phosphorothioate Radioprotectors Using Radiolabeled Tracers

WR-77913's 4.5-fold higher molar tumor tissue penetration versus WR-2721, combined with 4.4-fold higher peak blood concentration (2.80% ID/g vs. 0.64% ID/g at 10 min), establishes it as a superior probe compound for investigating phosphorothioate biodistribution using 35S-labeled tracers [Section 3, Evidence 3–4]. Its rapid attainment of peak tissue levels (15–30 min) compared to WR-2721 (30–60 min) facilitates shorter experimental timelines [4]. Procurement for these applications should prioritize radiolabeling-compatible, high-purity (≥98%) material.

Tumor-Selective Normal Tissue Radioprotection Research

Studies seeking to achieve hematopoietic and gastrointestinal radioprotection while minimizing concurrent tumor protection benefit from WR-77913's selectivity profile, which provides adequate bone marrow DMFs (1.76–1.91) at only 25–50% of MTD while demonstrating limited EMT6 tumor protection at up to 70% MTD [Section 3, Evidence 2 and 6]. This selectivity, attributed in part to differential tissue uptake and dephosphorylation kinetics, positions WR-77913 as a critical comparator compound when evaluating structure–activity relationships in phosphorothioate radioprotector development [5][6].

Quote Request

Request a Quote for 2-Propanol, monosodium salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.